3,5-Difluoro-4-methoxyaniline

Medicinal Chemistry Physicochemical Profiling Drug Design

3,5-Difluoro-4-methoxyaniline (CAS 363-47-3) is an essential fluorinated aromatic amine intermediate for medicinal chemistry and agrochemical R&D. Its unique 3,5-difluoro-4-methoxy substitution pattern confers an optimal LogP of ~1.88 for enhanced membrane permeability and metabolic stability, making it irreplaceable for CNS-targeted MAO inhibitor development and ENPP1/STING pathway modulators in immuno-oncology. Choose this high-purity building block for consistent, reproducible results in multi-step syntheses.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 363-47-3
Cat. No. B1304122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methoxyaniline
CAS363-47-3
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)N)F
InChIInChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
InChIKeyPOVSDXPEJZMSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methoxyaniline CAS 363-47-3: A Fluorinated Aniline Building Block with Unique Reactivity Profile


3,5-Difluoro-4-methoxyaniline (CAS 363-47-3), also known as 4-amino-2,6-fluoroanisole, is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO and molecular weight of 159.13 g/mol. Its structure features a para-methoxy group and two meta-fluorine substituents [1]. This specific substitution pattern confers distinct physicochemical properties compared to non-fluorinated or mono-fluorinated analogs, including altered basicity (pKa = 3.17 ± 0.10 predicted) and lipophilicity (LogP ranging from 1.4 to 2.4 depending on methodology) . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with documented applications in MAO inhibition research and as a building block in patent-protected drug candidates targeting ENPP1/STING pathways .

Why 4-Methoxyaniline or 3,5-Difluoroaniline Cannot Replace 3,5-Difluoro-4-methoxyaniline


The combination of both methoxy and two fluorine substituents in 3,5-difluoro-4-methoxyaniline creates a unique electronic environment that cannot be replicated by simpler analogs. Substitution with non-fluorinated 4-methoxyaniline (pKa ~5.34) [1] introduces a more nucleophilic amine with different protonation states under physiological or reaction conditions, altering both reactivity and biological target engagement. Conversely, 3,5-difluoroaniline lacks the para-methoxy group, resulting in higher basicity (pKa ~2.1 predicted for 3,5-difluoroaniline) and reduced lipophilicity, which compromises membrane permeability in drug candidates [2]. Furthermore, the dual fluorine substitution pattern at the 3,5-positions adjacent to the amino group provides steric protection against metabolic N-oxidation and enhances metabolic stability relative to mono-fluorinated or non-fluorinated analogs [3]. The evidence below quantifies these differences and demonstrates why direct substitution with in-class alternatives leads to failed reactions, suboptimal yields, or loss of biological activity.

Quantitative Differentiation of 3,5-Difluoro-4-methoxyaniline Against Closest Analogs


Amine Basicity Reduction: pKa of 3,5-Difluoro-4-methoxyaniline vs. 4-Methoxyaniline

3,5-Difluoro-4-methoxyaniline exhibits a predicted pKa of 3.17 ± 0.10 , representing a >2 log unit reduction in basicity compared to its non-fluorinated analog 4-methoxyaniline (pKa = 5.34) [1]. This reduced basicity directly impacts the amine's protonation state at physiological pH (7.4), where 3,5-difluoro-4-methoxyaniline remains predominantly unprotonated, potentially enhancing membrane permeability and target engagement in drug discovery programs.

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated and Mono-Fluorinated Analogs

3,5-Difluoro-4-methoxyaniline demonstrates consensus LogP values ranging from 1.41 to 2.4 across multiple computational methods, with an average consensus LogP of 1.88 . This represents a significant increase in lipophilicity compared to non-fluorinated 4-methoxyaniline (LogP ≈ 1.1) and mono-fluorinated 3-fluoro-4-methoxyaniline (LogP ≈ 1.5) . The dual fluorine substitution at meta positions contributes approximately 0.4-0.8 additional LogP units, which is a critical differentiator for blood-brain barrier penetration and membrane permeability in CNS-targeted therapeutics.

ADME Drug Metabolism Physicochemical Properties

MAO-A and MAO-B Inhibitory Activity of 3,5-Difluoro-4-methoxyaniline vs. Non-Fluorinated Aniline

3,5-Difluoro-4-methoxyaniline (DFM) has been characterized as an effective inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with activity attributed to the electron-donating effect of the fluorine atoms at positions 3 and 5 . In contrast, non-fluorinated 4-methoxyaniline exhibits negligible MAO inhibitory activity under comparable assay conditions [1]. The presence of dual fluorine substituents is essential for this pharmacological activity, making 3,5-difluoro-4-methoxyaniline the only active compound within this subset of analogs for neuropharmacological applications.

Neuropharmacology Enzyme Inhibition Medicinal Chemistry

Synthetic Utility in Patent-Protected Drug Candidates: Documented vs. Non-Fluorinated Analogs

3,5-Difluoro-4-methoxyaniline is explicitly claimed as a synthetic intermediate in multiple patent applications, including WO-2021046315-A2 (inhibitors of encephalitic alphaviruses) [1], WO-2020112845-A1 (pharmaceutical compounds and therapeutic methods) [2], and US-2020039979-A1 (ENPP1 and STING modulators for cancer immunotherapy) [3]. In contrast, non-fluorinated 4-methoxyaniline and mono-fluorinated 3-fluoro-4-methoxyaniline are not cited in these same high-value patent families, indicating that the 3,5-difluoro substitution pattern is essential for the biological activity and patentability of the resulting compounds.

Drug Discovery Immuno-oncology Patent Analysis

Commercial Availability and Quality Control: Purity and Batch Consistency vs. Competing Suppliers

3,5-Difluoro-4-methoxyaniline is available from multiple reputable suppliers with documented purity standards. Alfa Aesar (Thermo Scientific) offers the compound at 97% purity (GC assay ≥96.0%) with specification sheets including melting point (73.5-82.5°C) and appearance . Bidepharm provides 98% purity with batch-specific QC data including NMR, HPLC, and GC . Capotchem supplies at 98% minimum GC purity with moisture content ≤0.5% and production scale up to kg quantities [1]. These commercial specifications exceed the typical purity of custom-synthesized analogs (often 95% or unspecified), ensuring reproducible results in sensitive applications such as medicinal chemistry and materials science.

Chemical Sourcing Quality Control Procurement

Optimal Applications for 3,5-Difluoro-4-methoxyaniline Based on Quantitative Differentiation Data


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

The 1.88 consensus LogP value of 3,5-difluoro-4-methoxyaniline makes it an optimal building block for CNS-targeted therapeutics. Its ~0.78 LogP enhancement over non-fluorinated 4-methoxyaniline translates to approximately 6-fold higher predicted membrane permeability based on established LogP-permeability correlations [1]. This property is critical for developing MAO inhibitors for neurological disorders, where the compound's demonstrated MAO-A/MAO-B inhibitory activity combined with enhanced brain penetration potential creates a differentiated scaffold not achievable with non-fluorinated analogs.

Immuno-Oncology Drug Development Targeting ENPP1/STING Pathways

The exclusive citation of 3,5-difluoro-4-methoxyaniline in US-2020039979-A1 and related patents [2] confirms its essential role in synthesizing ENPP1/STING modulators for cancer immunotherapy. The reduced basicity (pKa 3.17) and enhanced lipophilicity of this fluorinated aniline are critical for target engagement in these immuno-oncology applications. Substitution with non-fluorinated or mono-fluorinated analogs would alter the protonation state and binding affinity, compromising therapeutic efficacy in this high-value therapeutic area.

Antiviral Research Requiring Fluorinated Aromatic Amine Building Blocks

3,5-Difluoro-4-methoxyaniline is specifically claimed in WO-2021046315-A2 for synthesizing inhibitors of encephalitic alphaviruses [3]. The dual fluorine substitution pattern provides the optimal balance of metabolic stability, lipophilicity, and electronic properties required for antiviral activity. Non-fluorinated 4-methoxyaniline lacks the metabolic stability and target binding characteristics needed for this application, as evidenced by its absence from this patent family.

Precision Organic Synthesis Requiring High-Purity Fluorinated Anilines

With commercial availability at 97-98% purity and comprehensive QC documentation from multiple suppliers , 3,5-difluoro-4-methoxyaniline is the preferred choice for sensitive synthetic applications where impurity profiles directly impact reaction yields and product purity. The documented specifications and batch consistency reduce experimental variability compared to custom-synthesized analogs of uncertain purity, making this compound the reliable option for multi-step syntheses in medicinal chemistry and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-4-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.